6'-amino-3'-ethyl-1-methyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
Overview
Description
6'-amino-3'-ethyl-1-methyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile is a useful research compound. Its molecular formula is C14H19N5O and its molecular weight is 273.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.15896025 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methodology : A study by Shestopalov et al. (2003) explored the synthesis of 1′-substituted 6-amino-spiro-4-(piperidine-4′)-2H,4H-pyrano[2,3-c]pyrazoles, which includes the chemical . They found that an electrochemical method of synthesis was more regioselective and produced analytically pure products, eliminating the need for further recrystallization (Shestopalov et al., 2003).
Green Chemistry Approaches : Gupta et al. (2018) investigated spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives for their role as corrosion inhibitors. They synthesized these compounds using green chemistry principles and found them to be effective in preventing steel corrosion in acidic environments (Gupta et al., 2018).
Use in Spiro Heterocycles : Sharma et al. (2016) conducted syntheses and structural investigations of spiro[indolin-2-one-3,4'-pyrano[2,3-c]pyrazoles], providing insight into their molecular structures and potential applications (Sharma et al., 2016).
Potential Applications in Material Science
- Corrosion Inhibition : Gupta et al. (2018) also emphasized the application of these compounds as corrosion inhibitors, highlighting their high efficiency and potential for industrial applications in protecting metal surfaces (Gupta et al., 2018).
Advancements in Chemical Synthesis Techniques
One-Pot Synthesis : Various studies have focused on the one-pot synthesis of these compounds, indicating a trend towards more efficient and environmentally friendly chemical synthesis methods. This includes the work of Litvinov et al. (2009) and others who have developed convenient methods for synthesizing these complex molecules (Litvinov et al., 2009).
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Properties
IUPAC Name |
6-amino-3-ethyl-1'-methylspiro[2H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-3-10-11-13(18-17-10)20-12(16)9(8-15)14(11)4-6-19(2)7-5-14/h3-7,16H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGAHTQAJHOXFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=NN1)OC(=C(C23CCN(CC3)C)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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